(2S,3R)-2-{[4-(2,6-Dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-3-hydroxybutanamide is a synthetic organic compound that has been identified as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [, ]. BTK is a key enzyme involved in the B cell receptor signaling pathway, playing a crucial role in B cell development, activation, and survival. Aberrant BTK activity is implicated in various diseases, including hematological malignancies and autoimmune disorders. Consequently, (2S,3R)-2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-3-hydroxybutanamide has emerged as a promising compound for research into these diseases.
Several synthetic routes for (2S,3R)-2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-3-hydroxybutanamide have been explored, with the most common approach involving a multi-step process [, ]. A key step is the coupling reaction between a suitably protected 2-amino-4-(2,6-dimethylpyridin-3-yl)pyrimidine derivative and a (2S,3R)-3-hydroxybutanamide derivative. This reaction is typically mediated by a palladium catalyst and requires careful control of reaction conditions to achieve optimal yield and stereoselectivity.
(2S,3R)-2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-3-hydroxybutanamide possesses a distinct molecular structure characterized by a central pyrimidine ring substituted with a 2,6-dimethylpyridin-3-yl group at the 4-position and an (2S,3R)-3-hydroxybutanamide moiety at the 2-position through an amino linkage [, ]. The stereochemistry of the hydroxyl group at the 3-position of the butanamide side chain is crucial for its biological activity.
(2S,3R)-2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-3-hydroxybutanamide acts as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [, ]. The compound binds to the active site of BTK, preventing the phosphorylation of downstream signaling molecules and inhibiting the B cell receptor signaling pathway. This mechanism of action underlies its potential therapeutic benefits in BTK-mediated diseases.
(2S,3R)-2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-3-hydroxybutanamide has primarily been investigated in the context of targeted protein degradation [, ].
(2S,3R)-2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-3-hydroxybutanamide has emerged as a critical component in the development of proteolysis targeting chimeras (PROTACs) designed for the selective degradation of BTK [, ]. These heterobifunctional molecules consist of a BTK-binding ligand, a linker, and an E3 ligase ligand. By simultaneously binding to BTK and an E3 ligase, PROTACs facilitate the ubiquitination and subsequent degradation of BTK by the proteasome.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9